molecular formula C7H9NO B031084 2-Amino-3-methylphenol CAS No. 2835-97-4

2-Amino-3-methylphenol

Cat. No.: B031084
CAS No.: 2835-97-4
M. Wt: 123.15 g/mol
InChI Key: FEDLEBCVFZMHBP-UHFFFAOYSA-N
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Description

2-Amino-3-methylphenol, also known as 2-Amino-m-cresol, is an organic compound with the molecular formula C7H9NO. It is a type of aminophenol, which is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

It is known that it is an aminophenol, which suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It has been shown to have an inhibitory effect on the proliferation of human liver cancer HepG2 cells . This suggests that 2-Amino-3-methylphenol may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can inhibit the activity of the human cancer cellular 20S proteasome . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is an aminophenol, which suggests that it may have certain stability and degradation characteristics

Dosage Effects in Animal Models

It is known that it can inhibit the proliferation of human liver cancer HepG2 cells , suggesting that it may have threshold effects and potentially toxic or adverse effects at high doses.

Metabolic Pathways

It is known that it is an aminophenol, which suggests that it may interact with certain enzymes or cofactors

Transport and Distribution

It is known that it is an aminophenol, which suggests that it may interact with certain transporters or binding proteins

Subcellular Localization

It is known that it is an aminophenol, which suggests that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methylphenol can be synthesized through several methods. One common laboratory method involves the reduction of 2-nitro-3-methylphenol using reducing agents such as iron powder and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-nitro-3-methylphenol. This process involves the use of a metal catalyst, such as palladium on carbon, and hydrogen gas under elevated pressure and temperature. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and properties. Compared to other aminophenols, it exhibits distinct chemical behavior in oxidation and substitution reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-amino-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLEBCVFZMHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049261
Record name 2-Amino-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-97-4
Record name 2-Amino-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-97-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-m-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methylphenol
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Record name 2-AMINO-M-CRESOL
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Synthesis routes and methods

Procedure details

In methanol (20 ml), 10% palladium-carbon (0.30 g, 20 wt %) was added to 3-methyl-2-nitrophenol (1.50 g, 9.80 mmol) and they were subjected to catalytic hydrogenation for 4 days. From the reaction mixture, an insoluble matter was filtered off through Celite. The filtrate was distilled under reduced pressure to remove the solvent to give 2-amino-3-methylphenol (1.19 g, 99%) as a brown oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methylphenol
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2-Amino-3-methylphenol
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Reactant of Route 6
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Customer
Q & A

Q1: Can microorganisms be used to produce substituted ortho-aminophenols like 2-amino-3-methylphenol?

A1: Yes, the research demonstrates the successful biosynthesis of ortho-aminophenols using engineered Escherichia coli strains []. Specifically, the study shows that E. coli strain JS996 expressing a nitroreductase gene (nfs1) from Enterobacter cloacae and a hydroxylaminobenzene mutase A gene (habA) from Pseudomonas pseudoalcaligenes JS45 can convert 2-nitrotoluene to this compound []. This suggests the potential for similar biocatalytic processes to produce other substituted ortho-aminophenols, opening avenues for greener and more sustainable chemical synthesis.

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